1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine
Description
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Properties
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c1-17-2-4-18(5-3-17)10-7-8(11(13,14)15)6-9(12)16-10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZOGENVNAKVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176437 | |
| Record name | 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-92-3 | |
| Record name | 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C12H13ClF3N3
- Molecular Weight : 275.7 g/mol
- SMILES Notation : C1CN(CC1)C2=C(C=CC=N2)ClC(F)(F)F
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on different cell lines and its potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes and pathways within bacterial cells. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with target sites.
Study 1: Antichlamydial Activity
A study focused on the synthesis and biological evaluation of piperazine derivatives found that compounds similar to this compound exhibited moderate antichlamydial activity. The study highlighted the importance of structural modifications in enhancing efficacy against Chlamydia trachomatis.
Study 2: Antitumor Activity
Another significant area of research involves the compound's antitumor properties. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
Pharmacokinetics
Pharmacokinetic studies have shown that compounds with similar structures exhibit favorable absorption and distribution profiles, suggesting potential for oral bioavailability. The presence of the piperazine moiety contributes to its metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
